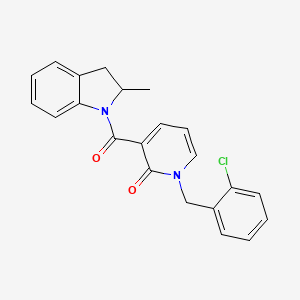![molecular formula C24H24N2O3 B2889162 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide CAS No. 1396872-84-6](/img/structure/B2889162.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide are currently unknown. This compound belongs to the class of oxalamides , which are prevalent in many biologically active molecules and pharmaceuticals . .
Mode of Action
Oxalamides are synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating h2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .
Biochemical Pathways
Oxalamides are prevalent in many biologically active molecules and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics is defined by how a compound is absorbed, distributed, metabolized, and excreted (ADME), whereas pharmacodynamics measures the ability of a drug to interact with the intended target, leading to a specific effect within the body .
Result of Action
Some novel n,n-di-oxalamide derivatives have shown good antibacterial activities against gram-negative organism escherichia coli and gram-positive organisms staphylococcus aureus and bacillus subtilus .
生化学分析
Biochemical Properties
The role of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide in biochemical reactions is intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.
Cellular Effects
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide and its effects on activity or function are of great interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-7-6-10-21(15-17)26-23(28)22(27)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXCRVMZZMDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2889079.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2889081.png)



![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2889087.png)
![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2889090.png)

![4-butoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2889094.png)
![2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2889095.png)


![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)

